molecular formula C17H20N2O4S B6081928 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone

1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone

Cat. No. B6081928
M. Wt: 348.4 g/mol
InChI Key: AWHDHNFFYUVDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone, also known as PTK787/ZK 222584, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). It was developed by a German pharmaceutical company, Schering AG, and is currently being studied for its potential use in cancer therapy.

Mechanism of Action

1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 works by inhibiting the activity of VEGFR and PDGFR, which are key regulators of angiogenesis (the formation of new blood vessels). By blocking the activity of these receptors, 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 prevents the growth and proliferation of blood vessels in tumors, thus inhibiting tumor growth and metastasis.
Biochemical and physiological effects:
1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit angiogenesis, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. In addition, 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 has been shown to reduce tumor hypoxia (low oxygen levels) and increase tumor oxygenation, which can enhance the efficacy of radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 has been extensively studied in preclinical models, which provides a wealth of data on its mechanism of action and potential therapeutic applications. However, one limitation of using 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 in lab experiments is that it may not accurately reflect the complexity of tumor biology in vivo.

Future Directions

There are several potential future directions for the study of 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584. One area of research is the development of combination therapies that incorporate 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 with other targeted therapies or immunotherapies. Another area of research is the identification of biomarkers that can predict response to 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584, which can help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to determine the optimal dosing and scheduling of 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 in order to maximize its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 involves several steps, including the reaction of 4-hydroxy-6-methyl-2-pyrimidinethiol with 2-(2-bromoethoxy)ethyl 4-formylbenzoate to form the intermediate compound 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethyl 4-formylbenzoate. This intermediate is then reacted with 4-bromoacetophenone to form the final product, 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone.

Scientific Research Applications

1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone/ZK 222584 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-11-16(21)19-17(18-12)24-10-9-22-7-8-23-15-5-3-14(4-6-15)13(2)20/h3-6,11H,7-10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHDHNFFYUVDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOCCOC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.